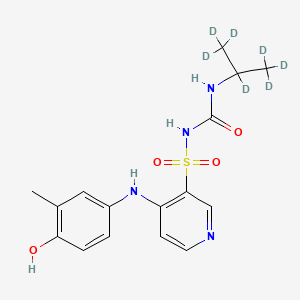![molecular formula C14H10O4 B13443430 8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)
8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one typically involves the reaction of 2-bromobenzoic acids with resorcinol in the presence of copper sulfate (CuSO4) and sodium hydroxide (NaOH) to form the intermediate compounds . This is followed by further reactions to obtain the final product.
Industrial Production Methods
the general approach involves multi-step organic synthesis, starting from readily available precursors and employing standard organic reactions under controlled conditions .
化学反応の分析
Types of Reactions
8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and properties .
科学的研究の応用
8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For example, it can activate neuroprotective mechanisms by interacting with enzymes like SIRT-1, which regulates DNA expression, cell apoptosis, and aging . This interaction can lead to beneficial effects in the treatment of neurodegenerative diseases.
類似化合物との比較
Similar Compounds
Similar compounds to 8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one include:
- 3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one
- 3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
- 3,8-Dimethoxy-6H-benzo[c]chromen-6-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C14H10O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
8-hydroxy-3-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O4/c1-17-9-3-5-11-10-4-2-8(15)6-12(10)14(16)18-13(11)7-9/h2-7,15H,1H3 |
InChIキー |
WLRUYVVMTATKCC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)O)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


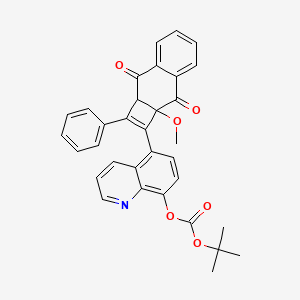
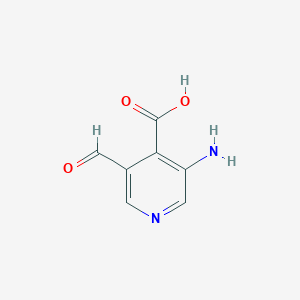
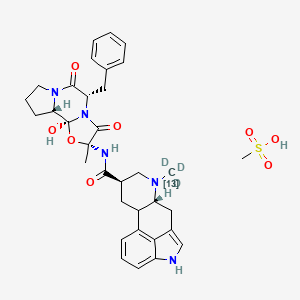
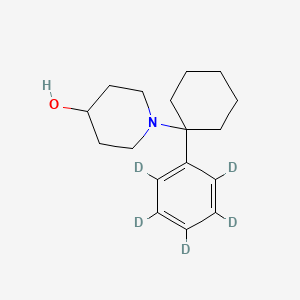
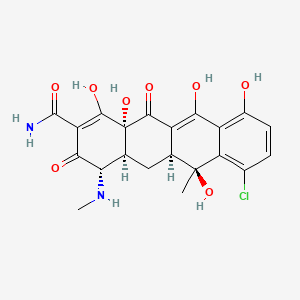
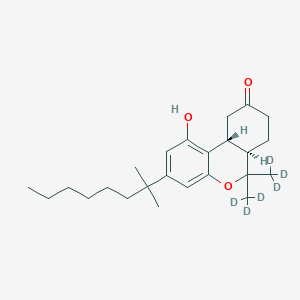
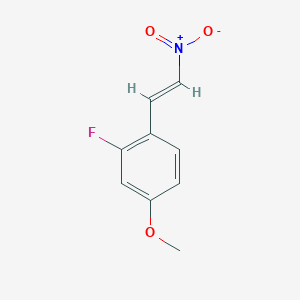
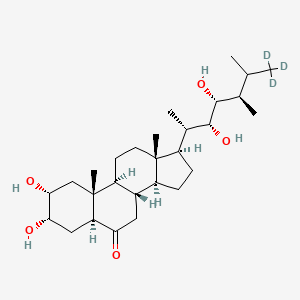
![(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol](/img/structure/B13443389.png)
![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole](/img/structure/B13443399.png)
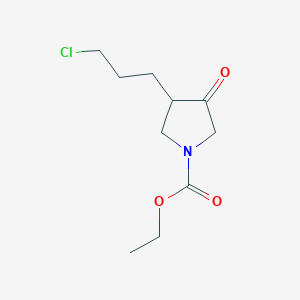
![2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B13443406.png)
